4-Bromo-5-methyl-1-phenyl-1H-indazole is a chemical compound that belongs to the indazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The synthesis and characterization of this compound have been explored in numerous studies, highlighting its significance in pharmacological applications.
4-Bromo-5-methyl-1-phenyl-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anti-cancer properties, making them valuable in pharmaceutical research. This compound specifically is recognized for its potential as a lead compound in drug discovery programs targeting various diseases .
The synthesis of 4-bromo-5-methyl-1-phenyl-1H-indazole typically involves several key steps:
The molecular structure of 4-bromo-5-methyl-1-phenyl-1H-indazole features a phenyl group attached to the indazole core, with bromine and methyl substituents at specific positions on the ring. The molecular formula is C11H10BrN2, and its molecular weight is approximately 252.12 g/mol.
The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the presence and arrangement of atoms within the molecule .
4-Bromo-5-methyl-1-phenyl-1H-indazole can participate in various chemical reactions due to its functional groups. Common reactions include:
The reactivity of this compound allows it to serve as a precursor for more complex indazole derivatives, which may exhibit enhanced biological activities .
The mechanism of action for compounds like 4-bromo-5-methyl-1-phenyl-1H-indazole often involves interaction with specific biological targets, such as enzymes or receptors involved in disease processes. For instance, indazole derivatives have been shown to inhibit certain kinases or modulate receptor activity, leading to therapeutic effects.
Studies indicate that indazole derivatives may exhibit anti-cancer properties through mechanisms such as apoptosis induction or cell cycle arrest, although specific data on this compound's mechanism remains under investigation .
4-Bromo-5-methyl-1-phenyl-1H-indazole typically appears as a crystalline solid with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and NMR provide insights into the functional groups present and their interactions within the molecule .
4-Bromo-5-methyl-1-phenyl-1H-indazole has significant applications in medicinal chemistry due to its potential as an anti-cancer agent. Research has shown that compounds within the indazole family can act on various biological pathways, making them candidates for drug development targeting cancer and other diseases . Additionally, they are utilized in synthetic organic chemistry as intermediates for creating more complex molecules.
Transition metal-catalyzed reactions enable efficient N-phenylation of 4-bromo-5-methyl-1H-indazole precursors. The Cadogan reaction remains prominent, where triethyl phosphite mediates the reductive cyclization of ortho-nitrobenzaldehyde Schiff bases with anilines. This method yields 1-phenylindazole cores in moderate-to-high yields (60-85%) under reflux conditions. Key advantages include operational simplicity and avoidance of expensive palladium catalysts. However, limitations emerge with electron-deficient anilines, necessitating optimization via microwave irradiation or palladium co-catalysis to enhance reaction rates and yields. Recent protocols employ Cu(I) catalysts (5-10 mol%) with K₂CO₃ base in DMF at 110-130°C, achieving N-arylation of 4-bromo-5-methyl-1H-indazole with aryl halides in >75% yield [8].
Table 1: N-Arylation Methods for 1-Phenylindazole Synthesis
Method | Catalyst/Reagent | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Cadogan Cyclization | P(OEt)₃ | Reflux, 16-24 h | 60-85% | No Pd required |
Pd-Catalyzed Coupling | Pd(OAc)₂/XPhos | DMF, 110°C, 12 h | 70-92% | Broad substrate scope |
Cu-Mediated Arylation | CuI/K₂CO₃ | DMSO, 130°C, 24 h | 65-80% | Low-cost catalyst |
Directed ortho-metalation using lithium diisopropylamide (LDA) enables precise bromination/formylation for indazole ring construction. Optimized protocols employ substoichiometric LDA (0.8-1.2 equiv) in anhydrous THF at –78°C, followed by electrophilic quenching with DMF or bromine sources. This achieves regioselective functionalization at the C4 position of 5-methyl-1H-indazole precursors. Critical parameters include:
Microwave irradiation dramatically accelerates Suzuki-Miyaura coupling of 4-bromo-5-methyl-1-phenyl-1H-indazole. Standard conditions use Pd(OAc)₂ (3 mol%) with SPhos ligand in dioxane/H₂O (4:1) and K₂CO₃ base, achieving full conversion in 15-30 minutes at 120°C. This method enables:
Halogen selection in nitroaromatic precursors critically impacts Cadogan cyclization efficiency. Systematic evaluation reveals:
Table 2: Halogen Effects on Cadogan Cyclization Efficiency
Precursor Halogen | Cyclization Temp (°C) | Reaction Time (h) | Yield (%) | Major Byproduct |
---|---|---|---|---|
Bromo | 150-160 | 6-8 | 75-85 | Dehalogenated indazole |
Chloro | 160-180 | 10-14 | 60-70 | Unreacted starting material |
Iodo | 130-140 | 3-5 | 80-88 | Reduction products |
Iodo derivatives exhibit superior reactivity due to weaker C-I bond energy facilitating nitrene insertion, but incur higher costs. Bromo compounds offer the best balance of reactivity (krel = 1.0), cost, and handling. Notably, ortho-bromo-nitroarenes enable tandem Suzuki-Cadogan sequences for constructing π-extended systems without intermediate purification [3] [8] [10].
Integrated waste-reduction strategies focus on:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3